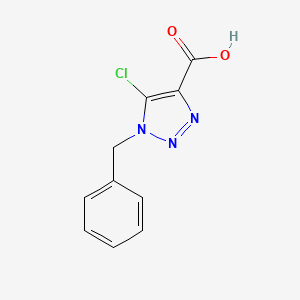

2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

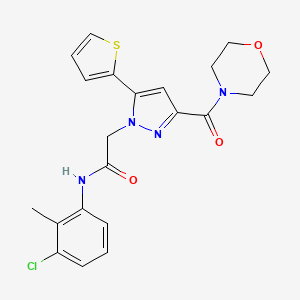

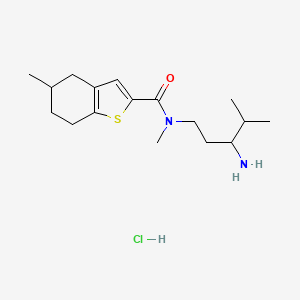

The compound “2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is likely a synthetic organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through condensation reactions . The presence of the amide group suggests a possible step involving amide bond formation, which is a common reaction in organic synthesis .Molecular Structure Analysis

The benzothiazole ring system in the compound is a heterocyclic compound containing both sulfur and nitrogen . The chlorine and fluorine atoms attached to the benzene ring are halogens, which are often involved in electrophilic aromatic substitution reactions .Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions due to the presence of the heterocyclic ring and the various functional groups . The specific reactions would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. For example, the presence of the benzothiazole ring could impact the compound’s solubility, boiling point, and reactivity .Applications De Recherche Scientifique

Antimicrobial and Antifungal Screening

Some novel compounds with a structure incorporating benzothiazole and sulphonamide, similar to the chemical structure , have been synthesized and screened for antimicrobial activity. These compounds show a wide range of biodynamic properties due to their fluorobenzothiazole components, which include antimicrobial activities (Jagtap et al., 2010).

Fluorescent Sensors for Metal Ions

Benzothiazole derivatives have been synthesized and found to act as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit large Stokes shifts and significant emission changes upon coordination with these metal ions, indicating their potential in detecting and quantifying metal ions in various environments (Suman et al., 2019).

Coordination Networks and NLO Properties

Benzothiazole derivatives have been utilized in creating coordination networks with potential nonlinear optical (NLO) properties. These networks exhibit significant second harmonic generation (SHG) efficiencies, which are influenced by the substituents on the benzothiazole ring, indicating their utility in materials science, particularly in optical and photonic applications (Liao et al., 2013).

Antimicrobial and Antioxidant Activities

Further research has shown that benzothiazole analogs possess both antimicrobial and antioxidant activities. These compounds have been synthesized and evaluated, demonstrating potent activity against various microbial strains. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Raparla et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These compounds offer high inhibition efficiencies, suggesting their application in protecting industrial materials against corrosion (Hu et al., 2016).

Mécanisme D'action

Target of Action

The compound 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives are greatly influenced by the substituents on the thiazole ring .

Mode of Action

It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .

Biochemical Pathways

Thiazole derivatives are known to interact with various targets to induce biological effects .

Result of Action

Thiazole derivatives are known for their wide range of biological activities .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-9(10(16)5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKHFTVVHPAUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoropyridin-4-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849603.png)

![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2849604.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2849605.png)

![(2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2849608.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/no-structure.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2849619.png)